molecular formula C25H31Cl3O3 B14432447 2,4,5-Trichlorophenyl 4-(dodecyloxy)benzoate CAS No. 79785-86-7

2,4,5-Trichlorophenyl 4-(dodecyloxy)benzoate

Cat. No.: B14432447
CAS No.: 79785-86-7
M. Wt: 485.9 g/mol
InChI Key: BVLYOVGHGJPTRV-UHFFFAOYSA-N
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Description

2,4,5-Trichlorophenyl 4-(dodecyloxy)benzoate is an organic compound with the molecular formula C44H62O6 It is a derivative of benzoic acid and contains both trichlorophenyl and dodecyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trichlorophenyl 4-(dodecyloxy)benzoate typically involves the esterification of 2,4,5-trichlorophenol with 4-(dodecyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichlorophenyl 4-(dodecyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated phenyl derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2,4,5-Trichlorophenyl 4-(dodecyloxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,5-Trichlorophenyl 4-(dodecyloxy)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, leading to inhibition or modulation of the target’s activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both trichlorophenyl and dodecyloxy groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry .

Properties

CAS No.

79785-86-7

Molecular Formula

C25H31Cl3O3

Molecular Weight

485.9 g/mol

IUPAC Name

(2,4,5-trichlorophenyl) 4-dodecoxybenzoate

InChI

InChI=1S/C25H31Cl3O3/c1-2-3-4-5-6-7-8-9-10-11-16-30-20-14-12-19(13-15-20)25(29)31-24-18-22(27)21(26)17-23(24)28/h12-15,17-18H,2-11,16H2,1H3

InChI Key

BVLYOVGHGJPTRV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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